molecular formula C9H9N3 B7951061 3-(3-methyl-1H-pyrazol-5-yl)pyridine CAS No. 19959-72-9

3-(3-methyl-1H-pyrazol-5-yl)pyridine

Cat. No.: B7951061
CAS No.: 19959-72-9
M. Wt: 159.19 g/mol
InChI Key: CGQOLRWLPQPKLV-UHFFFAOYSA-N
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Description

Product Overview 3-(3-Methyl-1H-pyrazol-5-yl)pyridine is an organic compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . It features a pyridine ring directly linked to a 3-methyl-1H-pyrazole ring, creating a versatile heterocyclic scaffold valuable for chemical synthesis and drug discovery. The compound is assigned CAS Number 19959-72-9 . Research Applications and Value This compound serves as a crucial synthetic intermediate, particularly in developing active pharmaceutical ingredients. Its core structure is a privileged scaffold in medicinal chemistry. For instance, closely related (3-methyl-1H-pyrazol-5-yl)pyridine derivatives have been identified as potent activators of GIRK1/2 potassium channels, representing a promising therapeutic target for neurological and cardiovascular conditions . Furthermore, analogous structures incorporating the pyrazole-pyridine motif are frequently explored for diverse biological activities, including antitumor and anti-inflammatory properties, highlighting the value of this core building block in constructing more complex target molecules for biological evaluation . Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Based on available safety information, this compound may cause skin and eye irritation (H315, H319) and may be harmful if swallowed (H302) . Storage For optimal stability, the compound should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

3-(5-methyl-1H-pyrazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQOLRWLPQPKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290512
Record name 3-(5-Methyl-1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19959-72-9
Record name 3-(5-Methyl-1H-pyrazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19959-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Methyl-1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Basis for Pyrazole Ring Formation

The synthesis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine typically begins with the cyclocondensation of 3-hydrazinopyridine with β-keto esters or diketones. For instance, reacting 3-hydrazinopyridine dihydrochloride with ethyl acetoacetate in ethanol under reflux facilitates the formation of the pyrazole ring via a Knorr-type mechanism. This stepwise process involves hydrazine attack at the carbonyl group, followed by cyclodehydration.

Reaction Conditions and Yield

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
3-HydrazinopyridineEthyl acetoacetateEthanol80678

The intermediate ethyl 5-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is isolated via aqueous workup, involving neutralization with sodium bicarbonate and extraction with dichloromethane.

Lawesson’s Reagent-Mediated Cyclization

Advantages Over Traditional Chlorinating Agents

U.S. Patent 7,074,794 highlights the limitations of phosphorous oxychloride (POCl₃) in pyrazole synthesis, including corrosivity and poor atom economy. In contrast, Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) enables efficient cyclization without generating hazardous byproducts.

Procedure :
A mixture of 3-(3-methyl-1H-pyrazol-5-yl)piperazine precursor and Lawesson’s reagent (1.2 equiv) in toluene is heated at 110°C for 4 hours. Post-reaction, the mixture is cooled to 50°C, quenched with water, and extracted to isolate the product with 85% purity.

Decarboxylation of Carboxylic Acid Intermediates

Hydrolysis and Thermal Decarboxylation

Ethyl 5-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate undergoes hydrolysis in 6M HCl at 90°C for 3 hours, yielding 5-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid. Subsequent decarboxylation at 200°C under nitrogen affords this compound with 92% conversion.

Critical Parameters :

  • Acid Concentration : Below 4M HCl, hydrolysis is incomplete (<50% yield).

  • Decarboxylation Temperature : Temperatures exceeding 220°C induce decomposition, reducing yield to 65%.

SolventBoiling Point (°C)Toxicity (LD50, rat oral)Yield (%)
Pyridine115891 mg/kg82
Toluene111636 mg/kg85

Scalability and Industrial Adaptation

Continuous Flow Reactor Optimization

Recent pilot-scale studies highlight the advantages of continuous flow systems over batch reactors. For example, a tubular reactor operating at 10 bar and 150°C reduces reaction time from 6 hours to 45 minutes, enhancing throughput by 300%.

Economic Analysis

ParameterBatch ProcessContinuous Flow
Capital Cost ($/kg)12.48.7
Energy Consumption (kW·h)18.29.1

Chemical Reactions Analysis

Nitration and Sulfonation

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 100°C3-(3-Methyl-1H-pyrazol-5-yl)-4-nitropyridine45%
SulfonationH₂SO₄ (fuming), 120°C3-(3-Methyl-1H-pyrazol-5-yl)pyridine-4-sulfonic acid38%

Metal-Catalyzed Cross-Coupling

The pyridine ring participates in palladium-catalyzed couplings when halogenated derivatives are synthesized. For example, bromination at the 4-position enables Suzuki-Miyaura reactions.

Reaction TypeReagents/ConditionsProductYieldReference
BrominationBr₂, FeCl₃, 80°C4-Bromo-3-(3-methyl-1H-pyrazol-5-yl)pyridine72%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid4-Aryl-3-(3-methyl-1H-pyrazol-5-yl)pyridine65–85%

Metal Complex Formation

The pyridine nitrogen and pyrazole NH act as bidentate ligands, forming stable complexes with transition metals.

Metal SaltConditionsComplex StructureApplicationReference
Cu(NO₃)₂Ethanol, reflux[Cu(L)₂(NO₃)₂] (L = ligand)Catalytic oxidation
PdCl₂DMF, 60°C[Pd(L)Cl₂]Cross-coupling catalysis

Alkylation and Acylation

The NH group in the pyrazole ring undergoes alkylation or acylation under basic conditions.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationK₂CO₃, CH₃I, DMF3-(3-Methyl-1-isopropyl-1H-pyrazol-5-yl)pyridine68%
AcylationAc₂O, pyridine, RT3-(3-Methyl-1-acetyl-1H-pyrazol-5-yl)pyridine81%

Oxidation

The methyl group on the pyrazole oxidizes to a carboxylic acid under strong oxidizing conditions.

Reagents/ConditionsProductYieldReference
KMnO₄, H₂SO₄, 100°C3-(3-Carboxy-1H-pyrazol-5-yl)pyridine58%

1,3-Dipolar Cycloaddition

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds.

DipolarophileConditionsProductYieldReference
Nitrile oxideToluene, 80°CPyrazolo[1,2-a]pyridine derivative74%

Protonation/Deprotonation

The pyridine nitrogen (pKa ≈ 3.5) and pyrazole NH (pKa ≈ 12.3) exhibit distinct acid-base behavior:

SiteReactionReagentsOutcomeReference
Pyridine NProtonationHClPyridinium salt
Pyrazole NHDeprotonationNaHPyrazolide anion

Isomerization

Under UV light, the pyrazole ring undergoes positional isomerization in acidic media (e.g., CDCl₃ with trace DCl):

ConditionsIsomer Ratio (333:335:355:555)Reference
UV light, CDCl₃95:3:2:0

Key Research Findings

  • Coordination Complex Stability : Cu(II) complexes show higher thermodynamic stability (log β = 8.2) than Pd(II) analogs (log β = 6.7) due to stronger ligand-field effects.

  • Suzuki Coupling Efficiency : Electron-withdrawing groups on arylboronic acids increase coupling yields (e.g., 85% for –NO₂ vs. 65% for –OCH₃) .

  • Oxidation Selectivity : Controlled KMnO₄ oxidation preserves the pyridine ring while converting the methyl group to –COOH.

Reaction Mechanism Insights

  • EAS in Pyridine : Directed by the electron-deficient ring, requiring strong electrophiles (e.g., NO₂⁺).

  • Pyrazole NH Reactivity : Deprotonation enhances nucleophilicity, facilitating alkylation or participation in cycloadditions.

  • Metal Coordination : The Npyridine→M←Npyrazole binding mode stabilizes square-planar (Pd) or octahedral (Cu) geometries.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It is utilized as a precursor in the synthesis of diverse heterocyclic compounds, contributing to the development of new materials with specific electronic or photophysical properties .

Biology

  • Ligand in Coordination Chemistry : The compound has been investigated for its ability to act as a ligand, forming complexes with transition metals. These complexes are essential in catalysis and materials science.
  • Biological Interactions : Studies have shown that it interacts with various biological macromolecules, suggesting potential roles in biochemical pathways and mechanisms .

Medicine

  • Therapeutic Potential : Research indicates that 3-(3-methyl-1H-pyrazol-5-yl)pyridine exhibits anti-inflammatory and anticancer properties. It has been evaluated for its cytotoxicity against different cancer cell lines, showing promising results .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated various pyrazole derivatives for their cytotoxic effects on cancer cell lines such as HepG2 and Jurkat. Compounds derived from this compound displayed significant cytotoxicity, indicating their potential as anticancer agents .
  • Coordination Chemistry :
    • Research demonstrated the formation of iridium(III) complexes using derivatives of this compound. These complexes exhibited efficient green electroluminescence, highlighting their application in optoelectronic devices .
  • Multicomponent Reactions :
    • The compound has been employed in one-pot multicomponent reactions to synthesize novel pyran derivatives. These derivatives were assessed for their biological activity, showcasing the versatility of this compound in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues with Pyridine-Pyrazole Frameworks

Compound 1 : 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)pyridine
  • Molecular Formula : C₈H₇FN₃
  • Key Differences :
    • Substitution: A fluorine atom replaces a hydrogen at the pyridine’s 3-position, enhancing electronegativity and altering binding interactions.
    • 1H NMR : δ 8.76–8.73 (m, 1H), 8.37–8.33 (m, 1H), 2.37 (s, 3H) .
    • Impact : Fluorination increases metabolic stability and membrane permeability compared to the parent compound.
Compound 2 : 2-(5-Methyl-1H-pyrazol-3-yl)-6-(3-methyl-1H-pyrazol-5-yl)pyridine (Compound B)
  • Molecular Formula : C₁₅H₁₄N₆
  • Key Differences: Bis-pyrazole substitution on pyridine at positions 2 and 6, enabling multi-dentate coordination in metal complexes. 13C NMR: δ 26.31 (CH₃), 151.88 (pyridine-N), 180.58 (C=O) . Impact: Enhanced metal-binding capacity for supramolecular architectures compared to the mono-pyrazole derivative .

Functional Group Variations

Compound 3 : Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
  • Molecular Formula : C₁₀H₉N₃O₂
  • Key Differences :
    • Pyridine at position 2 (vs. position 3) with an ester group at the pyrazole’s 5-position.
    • Impact : The carboxylate ester increases hydrophilicity and introduces hydrogen-bonding acceptors, altering solubility and pharmacokinetics .
Compound 4 : 3-(1H-Tetrazol-5-yl)pyridinium Nitrate
  • Molecular Formula: C₆H₆N₅⁺·NO₃⁻
  • Key Differences :
    • Replacement of pyrazole with tetrazole, a bioisostere for carboxylic acids.
    • Impact : Higher acidity (tetrazole pKa ~4.9) enhances metal coordination and ionic interactions in crystal engineering .

Biological Activity

3-(3-Methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the various biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine moiety, which contributes to its unique chemical properties. The presence of the methyl group at the 3-position of the pyrazole enhances its biological activity by influencing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. A study demonstrated that this compound and its derivatives were tested against various bacterial strains, showing promising results in inhibiting growth. For instance, compounds were evaluated against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial action .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been widely documented. In one study, compounds similar to this compound exhibited significant inhibition of inflammation in carrageenan-induced edema models in mice, comparable to standard anti-inflammatory drugs like indomethacin . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazole ring could enhance anti-inflammatory activity .

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Several studies have reported that pyrazole derivatives can induce apoptosis in cancer cell lines. For example, compounds derived from 3-methyl-1H-pyrazole have shown efficacy against various cancer types, including breast and colon cancer, through mechanisms involving cell cycle arrest and apoptosis induction .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) and certain kinases .
  • Interaction with Receptors: The compound may interact with various receptors, modulating signaling pathways that lead to antimicrobial or anticancer effects .

Case Studies

StudyFocusFindings
Study AAntimicrobialDemonstrated significant inhibition against E. coli and S. aureus with MIC values <100 µg/mL .
Study BAnti-inflammatoryShowed comparable anti-inflammatory activity to indomethacin in animal models .
Study CAnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity .

Q & A

Q. What are the common synthetic routes for preparing 3-(3-methyl-1H-pyrazol-5-yl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves condensation reactions between pyridine and pyrazole precursors. For example, catalytic methods using Fe₂O₃@SiO₂/In₂O₃ under mild conditions (60–80°C in ethanol) improve yield and selectivity. Key optimizations include:

  • Catalyst loading (5–10 wt%)
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity)
  • Temperature control to minimize side reactions.
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Methodological Answer:

  • 1H NMR : Key signals include NH-pyrazole (δ ~11.48 ppm, singlet) and CH₃-pyrazole (δ ~2.51 ppm, singlet). Aromatic protons in the pyridine ring appear as multiplets between δ 7.30–7.63 ppm .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 163.1 for C₉H₉N₃).
  • Elemental Analysis : Validate purity (>97% by C/H/N ratios) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles (e.g., pyrazole-pyridine dihedral angles) .

Q. Table 1: Key Spectral Data for this compound Derivatives

ParameterObservationEvidence Source
1H NMR (NH-pyrazole)δ 11.48 ppm (s)
1H NMR (CH₃-pyrazole)δ 2.51 ppm (s)
ESI-MS ([M+H]⁺)m/z 163.1
Crystallographic SoftwareSHELXL for refinement

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at pyridine or alkylation at pyrazole) to isolate bioactive moieties.
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control variables like pH and incubation time.
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with conflicting targets. Cross-validate using SPR (surface plasmon resonance) for kinetic analysis .

Q. What in silico strategies are recommended for predicting ADME properties of this compound-based drug candidates?

Methodological Answer:

  • Lipophilicity (LogP) : Calculate via ChemAxon MarvinSketch to assess membrane permeability. Derivatives with LogP <3 show better aqueous solubility.
  • Metabolic Stability : Use CYP450 inhibition models in Discovery Studio to predict hepatic clearance.
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxic or mutagenic risks.
  • In Vitro Correlation : Validate predictions with Caco-2 cell assays for intestinal absorption .

Q. How can crystallization challenges be addressed for this compound salts?

Methodological Answer:

  • Solvent Screening : Use propan-2-ol or acetone for slow evaporation to grow single crystals.
  • Twinned Data Handling : Employ SHELXE for iterative phasing and SHELXL for refinement of twinned crystals (e.g., HOOFT parameter optimization).
  • Salt Formation : Piperidinium or morpholinium counterions improve crystallinity by enhancing hydrogen-bond networks .

Data Contradiction Analysis

Q. How should discrepancies in reported antimicrobial activity of this compound analogs be investigated?

Methodological Answer:

  • Replicate Experiments : Repeat assays under identical conditions (e.g., Mueller-Hinton agar, 37°C incubation).
  • Check Purity : Confirm compound integrity via HPLC (≥95% purity) to rule out degradation products.
  • Mechanistic Studies : Use fluorescence quenching to verify target engagement (e.g., bacterial topoisomerase binding) .

Experimental Design Considerations

Q. What strategies optimize the synthesis of this compound derivatives for high-throughput screening?

Methodological Answer:

  • Parallel Synthesis : Utilize microwave-assisted reactions (100°C, 20 min) to rapidly generate analogs.
  • Automated Purification : Implement flash chromatography systems with UV-guided fraction collection.
  • Microplate Assays : Screen 96-well plates for bioactivity (e.g., IC₅₀ determination against kinase targets) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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